molecular formula C21H26N4O2 B8469218 N'-(6-Aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methylisophthalamide

N'-(6-Aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methylisophthalamide

Cat. No. B8469218
M. Wt: 366.5 g/mol
InChI Key: CLEGTVIMOPPIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492404B2

Procedure details

In a RBF was charged 5-((2-cyclopentylethyl)carbamoyl)-2-methylbenzoic acid (0.25 g, 0.91 mmol), DCM (3 ml), n,n-diisopropylethylamine (0.6 ml, 3.5 mmol), HOBt (0.14 g, 1.0 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.21 g, 1.1 mmol), and 2,5-diaminopyridine (0.1 g, 0.91 mmol) in that order. This mixture was stirred at RT under N2 for 18 h. The reaction was partitioned between DCM (30 ml) and brine (20 mL). The precipitate formed was collected, washed with water, dried in a vacuum oven overnight to give N3-(6-aminopyridin-3-yl)-N1-(2-cyclopentylethyl)-4-methylisophthalamide as a purple solid. MS (ESI, pos. ion) m/z: 367.2 (M+1).
Name
5-((2-cyclopentylethyl)carbamoyl)-2-methylbenzoic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][CH2:7][NH:8][C:9]([C:11]2[CH:12]=[CH:13][C:14]([CH3:20])=[C:15]([CH:19]=2)[C:16]([OH:18])=O)=[O:10])[CH2:5][CH2:4][CH2:3][CH2:2]1.CCN(C(C)C)C(C)C.C1C=CC2N(O)N=NC=2C=1.Cl.CN(C)CCCN=C=NCC.[NH2:52][C:53]1[CH:58]=[CH:57][C:56]([NH2:59])=[CH:55][N:54]=1>C(Cl)Cl>[NH2:52][C:53]1[N:54]=[CH:55][C:56]([NH:59][C:16](=[O:18])[C:15]2[CH:19]=[C:11]([CH:12]=[CH:13][C:14]=2[CH3:20])[C:9]([NH:8][CH2:7][CH2:6][CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)=[O:10])=[CH:57][CH:58]=1 |f:3.4|

Inputs

Step One
Name
5-((2-cyclopentylethyl)carbamoyl)-2-methylbenzoic acid
Quantity
0.25 g
Type
reactant
Smiles
C1(CCCC1)CCNC(=O)C=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
0.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.14 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.21 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.1 g
Type
reactant
Smiles
NC1=NC=C(C=C1)N
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at RT under N2 for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between DCM (30 ml) and brine (20 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)NC(C=1C=C(C(=O)NCCC2CCCC2)C=CC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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